molecular formula C10H16N4O4 B11101030 6,6-Dimethyl-5,7-dinitro-1,3-diazaadamantane

6,6-Dimethyl-5,7-dinitro-1,3-diazaadamantane

Cat. No.: B11101030
M. Wt: 256.26 g/mol
InChI Key: MBUKUTJDOSKTEX-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, starting from readily available precursors. The process often includes nitration reactions to introduce the nitro groups and cyclization reactions to form the tricyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitro groups is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the successful execution of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amines, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets. The nitro groups and the tricyclic structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane include:

Uniqueness

What sets 6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3311~3,7~]decane apart is its specific arrangement of nitro groups and the unique tricyclic structure

Properties

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C10H16N4O4/c1-8(2)9(13(15)16)3-11-5-10(8,14(17)18)6-12(4-9)7-11/h3-7H2,1-2H3

InChI Key

MBUKUTJDOSKTEX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CN3CC1(CN(C2)C3)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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